molecular formula C19H16BrClN2O2S B2429603 2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900010-95-9

2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2429603
CAS No.: 900010-95-9
M. Wt: 451.76
InChI Key: RFIDLFZIWVYWPJ-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The molecular structure is functionalized with both 4-bromophenylsulfonyl and 4-chlorophenyl groups, making it a versatile building block for constructing more complex molecules for pharmaceutical and biological testing. Researchers can utilize this compound in various exploratory syntheses, including the development of kinase inhibitors , cannabinoid CB1 receptor ligands , and other therapeutically relevant targets. The specific sulfonyl group offers a handle for further chemical modifications via nucleophilic substitution reactions, potentially allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2S/c20-15-5-9-17(10-6-15)26(24,25)23-13-12-22-11-1-2-18(22)19(23)14-3-7-16(21)8-4-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIDLFZIWVYWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H15BrCl2O3S
  • Molecular Weight : 486.21 g/mol
  • CAS Number : 303152-14-9

The structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a bromophenyl sulfonyl group and a chlorophenyl group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

1. Antibacterial Activity

Studies have shown that compounds with sulfonyl groups demonstrate significant antibacterial properties. In particular:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported.
  • The compound's effectiveness against various bacterial strains suggests it may inhibit bacterial growth through multiple mechanisms, potentially including disruption of cell wall synthesis or interference with metabolic pathways .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • It exhibits strong inhibitory activity against urease , which is crucial for treating infections caused by urease-producing bacteria.
  • Additionally, it has shown promise as an acetylcholinesterase (AChE) inhibitor , which is relevant for conditions like Alzheimer's disease .

Case Studies

Several studies have explored the biological activities of related compounds:

Case Study 1: Antimicrobial Screening

A series of synthesized compounds similar in structure to the target compound were tested for antimicrobial efficacy. The results indicated that:

  • Compounds with the bromophenyl and chlorophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
  • The most active derivatives had IC50 values significantly lower than those of standard antibiotics .

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that:

  • The target compound showed an IC50 value of 2.14 ± 0.003 μM against AChE, indicating potent inhibitory effects.
  • Urease inhibition was also notable, with several derivatives achieving IC50 values below 5 μM .

Research Findings

Recent studies have utilized various methodologies to evaluate the biological activity of this compound:

Docking Studies

Molecular docking simulations have provided insights into the interactions between the compound and target proteins:

  • The binding affinity towards AChE was calculated using AutoDock Vina, revealing critical interactions with active site residues.
  • Bovine serum albumin (BSA) binding studies indicated that the compound could effectively interact with plasma proteins, influencing its bioavailability .

Pharmacological Implications

The diverse biological activities suggest potential therapeutic applications in:

  • Antibacterial treatments , particularly for resistant strains.
  • Neurological disorders , through AChE inhibition.
  • Cancer therapy , as some derivatives have shown cytotoxic effects in preliminary studies .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and cyclization processes. The structural framework consists of a tetrahydropyrrolo[1,2-a]pyrazine core substituted with bromophenyl and chlorophenyl groups. These modifications are crucial for enhancing the compound's biological activity.

Biological Activities

The compound exhibits a range of biological activities that are significant for pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds often demonstrate antimicrobial properties. The presence of the bromophenyl and chlorophenyl groups may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazoline derivatives. The structural similarities suggest that 2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may exhibit similar properties. For instance, certain pyrazoline derivatives have shown efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. The sulfonamide group in this compound could play a role in modulating inflammatory pathways .

Case Studies

A few notable studies have explored the applications of structurally related compounds:

  • Antifungal Activity : A study on 3,4-diaryl-1H-pyrazoles demonstrated significant antifungal activity against various phytopathogenic fungi. It suggests that similar derivatives could be effective in agricultural applications .
  • Neurocytotoxicity Inhibition : Research on pyrazoline derivatives has shown promise in treating neurodegenerative diseases by inhibiting neurocytotoxicity. This opens avenues for investigating 2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in neuropharmacology .
  • Weight Management : Some pyrazoline derivatives have been evaluated for their potential in appetite suppression and weight management through cannabinoid receptor antagonism . This could be an area for further exploration with the compound .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((4-bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how can purity be optimized?

A multi-step synthesis typically involves:

  • Step 1 : Sulfonylation of the pyrrolopyrazine core using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : N-alkylation with 4-chlorophenyl groups via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
  • Quality Control : Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) and compare retention times with standards.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals include:
    • Pyrrolopyrazine protons: δ 3.2–4.5 ppm (multiplet, tetrahydropyrazine ring) .
    • Aromatic protons: δ 7.2–8.1 ppm (doublets for bromo- and chlorophenyl groups).
  • IR : Confirm sulfonyl group (S=O stretch at ~1350 cm1^{-1}) and aromatic C-H bends (700–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 463.99 (calculated for C19_{19}H16_{16}BrClN2_2O2_2S).

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenylsulfonyl group influence biological activity compared to analogs with other substituents?

  • Structure-Activity Relationship (SAR) : The electron-withdrawing bromine enhances sulfonyl group electrophilicity, potentially increasing receptor binding affinity. Compare with 4-chloro or 4-methyl analogs via computational docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., σ receptors) .
  • Experimental Validation : Test in vitro binding assays (e.g., radioligand displacement) using HEK293 cells expressing σ1 receptors .

Q. What strategies resolve low aqueous solubility during in vivo studies?

  • Co-solvent Systems : Use DMSO/PEG-400 (20:80 v/v) for initial dosing .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) via emulsion-solvent evaporation. Characterize stability via dynamic light scattering (DLS) .

Q. How can X-ray crystallography address discrepancies in proposed molecular conformations?

  • Crystallization : Grow single crystals via slow evaporation (solvent: ethanol/water 1:1).
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond angles and dihedral strains. A high data-to-parameter ratio (>15:1) ensures reliability .
  • Example : A related bromophenyl analog (PubChem CID: 129630795) showed a distorted boat conformation in the pyrrolopyrazine ring, impacting solvent accessibility .

Q. How should contradictory biological activity data across assays be reconciled?

  • Orthogonal Validation : Pair radioligand binding assays with functional assays (e.g., calcium flux in σ1 receptor-expressing cells) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates. Outliers may indicate assay-specific interference (e.g., solvent toxicity) .

Methodological Tables

Q. Table 1. Key NMR Assignments for Structural Confirmation

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
Pyrrolopyrazine C3-H3.8–4.2Multiplet2H
4-Bromophenyl H2/H67.82Doublet (J = 8.5 Hz)2H
4-Chlorophenyl H2/H67.45Doublet (J = 8.2 Hz)2H

Q. Table 2. Solubility Optimization Strategies

MethodConditionsSolubility (mg/mL)Stability (24h)
DMSO/PEG-40020:80 v/v12.5 ± 0.3>90%
PLGA Nanoparticles150 nm, pH 7.48.2 ± 0.585%

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